Diphenyl (2-chloroethyl)phosphonate

Description

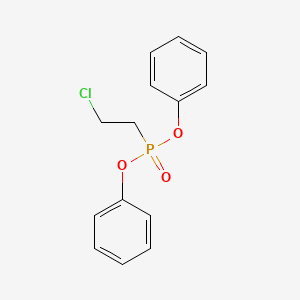

Diphenyl (2-chloroethyl)phosphonate is an organophosphorus compound characterized by a phosphonate group bonded to two phenyl rings and a 2-chloroethyl chain. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry and industrial applications. It is synthesized via reactions involving diphenyl phosphorochloridate and chloroethyl-containing precursors, as demonstrated in the preparation of triazine-linked phosphonates . Its primary applications include serving as a flame retardant additive in polymers and polyurethane foams, where it competes with compounds like tri(2-chloroethyl) phosphate (TCEP) and dimethyl methyl phosphonate (DMMP) .

Properties

CAS No. |

53986-90-6 |

|---|---|

Molecular Formula |

C14H14ClO3P |

Molecular Weight |

296.68 g/mol |

IUPAC Name |

[2-chloroethyl(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C14H14ClO3P/c15-11-12-19(16,17-13-7-3-1-4-8-13)18-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

WLOCLNJHIWHEDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(CCCl)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (2-chloroethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2-chloroethyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonate derivatives.

Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphoramidates, while oxidation reactions produce phosphonic acids .

Scientific Research Applications

Diphenyl (2-chloroethyl)phosphonate has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a prodrug or active pharmaceutical ingredient due to its ability to modify biological targets.

Biological Studies: Employed in studies of enzyme inhibition and protein modification, providing insights into biochemical pathways.

Industrial Applications: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diphenyl (2-chloroethyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the chloroethyl group, which acts as an electrophile in the reaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chloroalkyl Phosphonates

Diphenyl (2-chloroethyl)phosphonate belongs to the chloroalkyl phosphonate family, which includes derivatives with varying chain lengths and substituents:

- 3-Chloropropyl Phosphonate : Exhibits higher inhibitory potency in mast cell experiments compared to the 2-chloroethyl derivative, likely due to enhanced alkyl chain flexibility and electrophilic reactivity . However, conflicting studies report reduced activity in phagocytosis inhibition assays when the chloroalkyl chain is extended, highlighting context-dependent effects .

- Diethyl (2-Chloroethyl)phosphonate : Replaces phenyl groups with ethyl esters, reducing steric hindrance and altering solubility (boiling point: 74–75°C at 0.062 Torr) . This derivative is more volatile but less thermally stable than its diphenyl counterpart, limiting its use in high-temperature applications .

Table 1: Key Properties of Chloroalkyl Phosphonates

Aromatic and Heterocyclic Phosphonates

- Diphenylphosphonate Phenylglycine Derivatives: These compounds, such as those bearing triazine moieties, demonstrate enhanced biological activity due to aromatic stacking and hydrogen-bonding capabilities.

- Dimethyl Methyl Phosphonate (DMMP): A smaller, non-chlorinated phosphonate with high flame-retardant efficiency but lower thermal stability compared to this compound .

Flame Retardant Performance

In polyurethane foams, this compound competes with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.